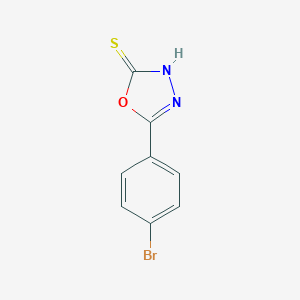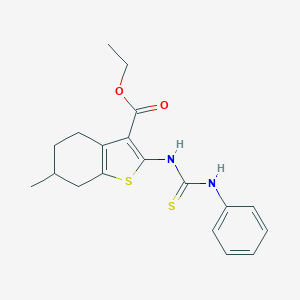
2-(3-Chloroanilino)-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloroanilino)-3-pyridinesulfonamide, also known as CP-690550, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. CP-690550 is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a critical role in the immune system.
Applications De Recherche Scientifique
2-(3-Chloroanilino)-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. JAK3 plays a critical role in the immune system, and its inhibition by 2-(3-Chloroanilino)-3-pyridinesulfonamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. 2-(3-Chloroanilino)-3-pyridinesulfonamide has also been studied for its potential use in transplant rejection, as JAK3 plays a role in the immune response to transplanted organs.
Mécanisme D'action
2-(3-Chloroanilino)-3-pyridinesulfonamide is a selective inhibitor of JAK3, which is a member of the Janus kinase family of enzymes. JAK3 plays a critical role in the signaling pathways of cytokines, which are involved in the immune response. By inhibiting JAK3, 2-(3-Chloroanilino)-3-pyridinesulfonamide reduces the activity of cytokines such as interleukin-2 and interferon-gamma, which are involved in the inflammatory response. This leads to a reduction in inflammation and improved symptoms in autoimmune diseases.
Biochemical and Physiological Effects:
2-(3-Chloroanilino)-3-pyridinesulfonamide has been shown to have a significant impact on the immune system, particularly in the reduction of inflammation. In animal models of autoimmune diseases, 2-(3-Chloroanilino)-3-pyridinesulfonamide has been shown to reduce the production of cytokines and improve symptoms such as joint swelling and skin lesions. 2-(3-Chloroanilino)-3-pyridinesulfonamide has also been shown to reduce the incidence of transplant rejection in animal models, indicating its potential use in the prevention of transplant rejection in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-Chloroanilino)-3-pyridinesulfonamide is its selectivity for JAK3, which reduces the risk of off-target effects. 2-(3-Chloroanilino)-3-pyridinesulfonamide has also been shown to have a favorable safety profile in animal studies, indicating its potential for use in humans. However, the limitations of 2-(3-Chloroanilino)-3-pyridinesulfonamide include its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the long-term safety of 2-(3-Chloroanilino)-3-pyridinesulfonamide in humans is not yet fully understood, and further studies are needed to assess its potential side effects.
Orientations Futures
There are several potential future directions for the study of 2-(3-Chloroanilino)-3-pyridinesulfonamide. One area of interest is the development of new formulations of 2-(3-Chloroanilino)-3-pyridinesulfonamide that improve its solubility and bioavailability. Additionally, further studies are needed to assess the long-term safety and efficacy of 2-(3-Chloroanilino)-3-pyridinesulfonamide in humans. Another potential area of research is the identification of new targets for JAK3 inhibition, which could lead to the development of new therapies for autoimmune diseases and transplant rejection.
Conclusion:
In conclusion, 2-(3-Chloroanilino)-3-pyridinesulfonamide is a chemical compound that has shown significant potential for use in the treatment of autoimmune diseases and transplant rejection. Its selectivity for JAK3 and favorable safety profile make it a promising candidate for further study. Future research in this area may lead to the development of new therapies for these conditions, improving the quality of life for millions of people worldwide.
Méthodes De Synthèse
The synthesis of 2-(3-Chloroanilino)-3-pyridinesulfonamide involves the reaction of 3-chloroaniline with 3-pyridinesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of 2-(3-Chloroanilino)-3-pyridinesulfonamide has been optimized to yield high purity and yield, making it suitable for use in scientific research applications.
Propriétés
Numéro CAS |
55842-08-5 |
|---|---|
Formule moléculaire |
C11H10ClN3O2S |
Poids moléculaire |
283.73 g/mol |
Nom IUPAC |
2-(3-chloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-8-3-1-4-9(7-8)15-11-10(18(13,16)17)5-2-6-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
Clé InChI |
WSIIWLANWZDKAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
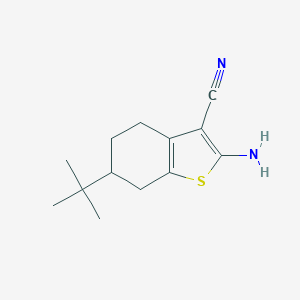
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)


![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
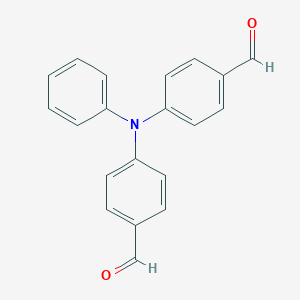
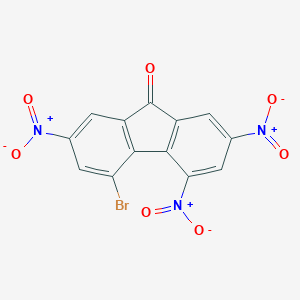
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)

